molecular formula C15H22N2O3S B4460430 N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide

N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide

Cat. No. B4460430
M. Wt: 310.4 g/mol
InChI Key: TTZNWXVOJXJFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide, commonly known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. CX-5461 is a promising drug candidate for cancer treatment due to its ability to selectively inhibit the growth of cancer cells, including those that are resistant to conventional chemotherapy.

Mechanism of Action

CX-5461 selectively inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors required for Pol I transcription initiation. This results in the downregulation of rRNA synthesis and subsequent inhibition of protein synthesis, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CX-5461 has been shown to have a significant impact on cancer cells, including the induction of DNA damage and the activation of the p53 pathway. Additionally, CX-5461 has been shown to have anti-inflammatory effects and may be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 is its specificity for Pol I transcription, which makes it a promising drug candidate for cancer treatment. However, CX-5461 has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

Future research on CX-5461 will likely focus on improving the drug's solubility and reducing its toxicity to normal cells. Additionally, further studies will be needed to determine the optimal dosing and treatment regimens for CX-5461 in different cancer types. Other future directions may include the development of combination therapies that incorporate CX-5461 with other cancer treatments to improve efficacy and reduce toxicity.
Conclusion
CX-5461 is a promising drug candidate for cancer treatment due to its specificity for Pol I transcription and ability to selectively target cancer cells. Its mechanism of action has been extensively studied, and it has been shown to be effective against a variety of cancer types. While CX-5461 has some limitations for lab experiments, future research will likely focus on improving its solubility and reducing its toxicity to normal cells. Overall, CX-5461 represents a promising avenue for the development of new cancer treatments.

Scientific Research Applications

CX-5461 has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting Pol I transcription, which is essential for the production of ribosomal RNA (rRNA) and the subsequent synthesis of ribosomes. This leads to the disruption of protein synthesis and cell death in cancer cells. CX-5461 has been shown to be effective against a variety of cancer types, including breast, colon, lung, and prostate cancer.

properties

IUPAC Name

N-cyclohexyl-3-[methyl(methylsulfonyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-17(21(2,19)20)14-10-6-7-12(11-14)15(18)16-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZNWXVOJXJFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)NC2CCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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